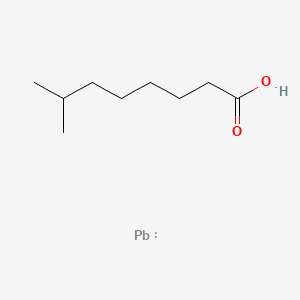

Octanoic acid, 7-methyl-, lead salt (1:)

Description

General Overview of Metal Carboxylates in Inorganic and Organometallic Chemistry

Metal carboxylates are a broad class of chemical compounds in which a metal ion is bonded to one or more carboxylate ligands (RCOO⁻). pgmsmetal.com These coordination complexes are widespread, with a vast inventory reflecting the immense diversity of available carboxylic acids. wikipedia.org Historically, metal carboxylates, also known as metal soaps, have been known for centuries, with early uses including lead linoleates in paints for mummification and lime soaps as lubricants for chariot wheels. pgmsmetal.comwits.ac.za

The bonding between the metal center and the carboxylate ligand is versatile. Carboxylates are classified as hard ligands according to Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org They can coordinate to a metal ion in several ways, most commonly as a monodentate ligand (κ¹), where only one oxygen atom binds to the metal, or as a bidentate ligand (κ²), where both oxygen atoms bind to the same metal center. wikipedia.org Furthermore, they frequently act as bridging ligands, linking two or more metal centers to form polynuclear complexes or coordination polymers. wikipedia.org

The synthesis of metal carboxylates can be achieved through various established routes, including:

Acid-base reactions: Reacting a metal hydroxide (B78521) or oxide with a carboxylic acid. wikipedia.org

Protonolysis: The reaction of a metal alkyl with a carboxylic acid. wikipedia.org

Salt metathesis: The exchange reaction between a metal salt (like a halide) and a carboxylate salt. wikipedia.org

Oxidative addition: The reaction of a low-valent metal with a carboxylic acid. wikipedia.org

Metal carboxylates are pivotal in numerous applications, serving as catalysts in industrial processes, such as the cobalt-carboxylate-catalyzed oxidation of p-xylene, and as reagents in organic synthesis. wikipedia.orgdic-global.com They are also used as curing promoters, adhesion promoters, and stabilizers in the production of plastics and resins. pgmsmetal.comdic-global.com

Significance of Lead(II) Carboxylates in Coordination Chemistry and Materials Science

Within the extensive family of metal carboxylates, lead(II) carboxylates represent a particularly fascinating subgroup. The coordination chemistry of lead(II) is a dynamic area of research due to the unique characteristics of the Pb²⁺ ion. researchgate.netmdpi.com Its large ionic radius, flexible coordination environment, and the presence of a stereochemically active 6s² lone pair of electrons allow for the formation of a wide array of structural topologies and coordination numbers, ranging from 5 to 8. researchgate.netnih.govrsc.org

The stereochemical activity of the lone pair in Pb(II) often leads to two distinct types of coordination geometries:

Hemidirected: The ligands are arranged on only one side of the lead ion, creating a void occupied by the lone pair. This results in an asymmetric coordination sphere. rsc.orgresearchgate.netresearchgate.net

Holodirected: The ligands are distributed more symmetrically around the lead ion, and the lone pair is stereochemically inactive, occupying a spherical s-orbital. rsc.orgresearchgate.netresearchgate.net

This structural diversity makes lead(II) carboxylates excellent building blocks for constructing coordination polymers. researchgate.net By selecting appropriate carboxylate ligands, chemists can design materials with one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. mdpi.comrsc.org These materials are of increasing importance due to their potential applications in fields such as catalysis, separation, gas storage, and the creation of smart optoelectronic and magnetic materials. researchgate.net Research has shown that even subtle changes to the ligand, such as the position of a substituent on a benzoate (B1203000) ring or the inclusion of different solvent molecules, can dramatically alter the final structure from a 1D to a 2D coordination polymer. mdpi.com

| Identifier | Value |

|---|---|

| CAS Number | 97952-39-1 chemsrc.com |

| Molecular Formula | C9H17O2.xPb (General Formula) |

| Parent Acid | 7-Methyloctanoic acid |

The Unique Role of Branched Carboxylic Acids, specifically 7-Methyl-octanoic Acid, as Ligands

The structure and properties of a metal carboxylate are profoundly influenced by the nature of the carboxylic acid ligand. pgmsmetal.com While straight-chain carboxylates have been studied extensively, branched-chain variants like 7-methyloctanoic acid introduce additional structural complexity. The presence of a methyl group on the seventh carbon of the octanoic acid chain introduces steric bulk far from the coordinating carboxylate head.

This branching can have several effects:

Disruption of Packing: The alkyl branch can disrupt the ordered, lamellar packing often seen in solid-state structures of long-chain metal carboxylates. rsc.org

Modified Solubility: The less regular structure of branched-chain carboxylates can alter their solubility in various organic solvents compared to their linear counterparts.

Influence on Coordination Geometry: The steric hindrance, even if remote from the coordination site, can influence the ultimate coordination environment around the lead(II) center, potentially favoring one coordination geometry (hemidirected vs. holodirected) over another. Studies on other metal carboxylates have shown that branched ligands can lead to the formation of unique structures and materials with different properties. nih.gov

The chelate effect, where a polydentate ligand binds to a metal ion, typically results in a more stable complex compared to multiple monodentate ligands. nih.gov While a single carboxylate group is not a classic chelating agent in the same way as a ligand with multiple distinct donor atoms, its ability to form bridging and bidentate bonds contributes significantly to the stability of the resulting structures. wikipedia.orgresearchgate.net The specific branching in 7-methyloctanoic acid provides a tool to fine-tune the intermolecular interactions and solid-state structure of its lead salt.

| Geometry | Description | Typical Ligands | Reference |

|---|---|---|---|

| Hemidirected | Asymmetric arrangement of ligands on one side of the Pb(II) ion, with the other side occupied by a stereochemically active lone pair. | Shorter-chain carboxylates (e.g., C6-C8) | rsc.orgresearchgate.netresearchgate.net |

| Holodirected | Symmetric or near-symmetric arrangement of ligands around the Pb(II) ion, with a stereochemically inactive lone pair. | Longer-chain carboxylates (e.g., C9 and above) | rsc.orgresearchgate.netresearchgate.net |

Research Trajectories for Octanoic Acid, 7-methyl-, lead salt (1:) within Contemporary Chemical Sciences

While specific research on "Octanoic acid, 7-methyl-, lead salt (1:)" is not widely published, its constituent parts suggest several promising research directions. Based on the known chemistry of lead carboxylates and the influence of branched ligands, future investigations could productively focus on the following areas:

Precursor for Nanomaterials: Metal carboxylates are often used as precursors for the synthesis of metal oxide nanoparticles. Pyrolysis (thermal decomposition) of lead carboxylates can yield lead oxide (PbO) nanomaterials. wits.ac.zaresearchgate.net The branched 7-methyloctanoate ligand could influence the decomposition process and the morphology of the resulting PbO nanoparticles, potentially offering a route to novel nanostructures with tailored properties.

Catalysis: Lead(II) complexes have been shown to act as catalysts in certain organic reactions, such as cyanosilylation. rsc.org The lipophilic and sterically defined nature of the 7-methyloctanoate ligand might impart unique solubility and selectivity characteristics to the lead salt, making it a candidate for catalytic applications in non-polar media.

Novel Coordination Polymers: The unique steric profile of the 7-methyloctanoic acid ligand makes its lead salt an intriguing target for the synthesis of new coordination polymers. researchgate.net Its structure could feature unusual packing or network topologies not accessible with simple linear carboxylates. Elucidating its crystal structure would be a critical first step, providing insight into the interplay between the branched ligand and the coordination preference of the lead(II) ion. rsc.orgresearchgate.net

Materials Science: Lead carboxylates are used as additives in various materials, including as driers in paints and coatings. dic-global.com The branched structure of the ligand could affect properties like drying time, film formation, and compatibility with polymer matrices, making it a compound of interest for materials formulation and discovery.

Table of Compounds

| Common Name/Systematic Name | Formula/Structure |

| Octanoic acid, 7-methyl-, lead salt (1:) | C₉H₁₇O₂·xPb |

| Lead(II) 7-methyloctanoate | Pb(CH₃CH(CH₃)(CH₂)₅COO)₂ |

| 7-Methyloctanoic acid | C₉H₁₈O₂ |

| Lead(II) carboxylate | Pb(RCOO)₂ |

| Octanoic acid | C₈H₁₆O₂ nih.gov |

| Lead(II) ethanoate (Lead acetate) | Pb(CH₃COO)₂ oxfordreference.com |

| Lead(II) n-octanoate | C₁₆H₃₀O₄Pb nih.gov |

| p-Xylene | C₈H₁₀ |

| Lead linoleate | Not applicable |

| Cobalt carboxylate | Co(RCOO)₂ |

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C9H18O2.Pb/c1-8(2)6-4-3-5-7-9(10)11;/h8H,3-7H2,1-2H3,(H,10,11); | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWJVWVMOONDCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCC(=O)O.[Pb] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2Pb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97952-39-1 | |

| Record name | Octanoic acid, 7-methyl-, lead salt (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97952-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methyloctanoic acid, lead salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.098.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Coordination Chemistry of Octanoic Acid, 7 Methyl , Lead Salt 1:

Advanced Crystallographic Studies

Single Crystal X-ray Diffraction Analysis of Lead(II) Carboxylates

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystal. Despite the utility of lead carboxylates, obtaining single crystals suitable for SC-XRD can be challenging due to their often poor solubility. rsc.orgrsc.org Nevertheless, the limited number of reported structures for compounds like lead formate, acetate (B1210297), and heptanoate (B1214049) provides critical insights into the coordination environment of the Pb(II) ion. rsc.org

The coordination chemistry of Pb(II) is exceptionally varied, with coordination numbers ranging from 2 to 10. rsc.org This flexibility is largely attributed to the 6s² lone pair of electrons, which can be stereochemically active or inactive. rsc.orgrsc.org When the lone pair is active, it occupies a position in the coordination sphere, resulting in an asymmetric or "hemidirected" geometry where the ligands are concentrated on one side of the lead ion. rsc.orgresearchgate.net Conversely, an inactive lone pair leads to a more symmetric "holodirected" geometry, with ligands distributed more evenly around the metal center. rsc.orgrsc.org

Studies on a series of lead(II) n-alkanoates show a distinct structural dichotomy based on the length of the alkyl chain. Shorter-chain carboxylates (from hexanoate (B1226103) C6 to octanoate (B1194180) C8) typically adopt hemidirected structures. rsc.orgresearchgate.net In contrast, longer-chain carboxylates (from nonanoate (B1231133) C9 onwards) tend to form holodirected structures. rsc.orgresearchgate.net Given that the parent ligand, 7-methyl-octanoic acid, is a C9 branched-chain carboxylate, it is reasonable to infer that its lead salt would likely exhibit a holodirected coordination geometry, similar to lead nonanoate. rsc.orgresearchgate.net In such a structure, the coordination environment around the lead atom is more symmetrical. researchgate.net The carboxylate groups can adopt various binding modes, including monodentate, bidentate chelating, and bridging, which further contributes to the structural diversity of these compounds. researchgate.netrsc.org

Table 1: Representative Coordination Geometries in Lead(II) Carboxylates

| Compound Class | Alkyl Chain Length | Predominant Geometry | Lone Pair Activity | Typical Coordination Number |

|---|---|---|---|---|

| Short-Chain Carboxylates | C6-C8 | Hemidirected | Stereochemically Active | Variable (e.g., 5-8) |

| Long-Chain Carboxylates | ≥ C9 | Holodirected | Stereochemically Inactive | Higher, more symmetric (e.g., 8-10) |

Polymorphism and Crystal Packing in Lead Carboxylate Structures

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in metal carboxylates. nih.gov Lead n-alkanoates can crystallize in at least two different polymorphs, often designated as polymorph A (hemidirected) and polymorph B (holodirected). researchgate.net For instance, lead nonanoate and decanoate (B1226879) are known to exhibit both forms at room temperature. researchgate.net

The crystal packing in these compounds is typically characterized by a lamellar structure, where layers of lead carboxylate molecules are stacked. tandfonline.com For shorter-chain compounds, a bilayer structure is often observed. tandfonline.com In longer-chain homologues, the packing tends to be a monolayer. tandfonline.com The transition between these packing motifs is influenced by factors such as temperature and the length of the alkyl chain. The specific packing arrangement has a direct impact on the physical properties of the material, including its density. Holodirected forms generally exhibit higher density compared to their hemidirected counterparts. researchgate.net The complex interplay between coordination geometry and crystal packing highlights the structural intricacy of these systems.

Impact of Branched Alkyl Chains on Supramolecular Architecture

The introduction of branched alkyl chains, such as the 7-methyl group in the subject compound, can significantly influence the supramolecular architecture. While linear alkyl chains in metal carboxylates often pack in an interdigitated or non-interdigitated fashion to maximize van der Waals interactions, branching can disrupt this regular packing. nih.govresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the local coordination environment and bonding within materials, serving as a powerful complement to crystallographic studies.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Lead Carboxylates

Solid-state Nuclear Magnetic Resonance (ssNMR) is a highly sensitive probe of the local chemical environment around a specific nucleus. For lead carboxylates, both ¹³C and ²⁰⁷Pb ssNMR are particularly informative. rsc.orgnih.gov The ²⁰⁷Pb nucleus, with a spin of 1/2 and a wide chemical shift range, is an excellent probe of the lead coordination sphere. researchgate.nethuji.ac.il

Systematic ²⁰⁷Pb ssNMR studies of lead n-alkanoates have revealed a strong correlation between the chemical shift parameters and the coordination geometry. rsc.org Specifically, hemidirected structures, typical for shorter-chain carboxylates (C6-C8), exhibit a large chemical shift anisotropy (span) of around 2600–2700 ppm. rsc.org In contrast, holodirected structures, found in longer-chain carboxylates (C9 and above), show a much smaller span of approximately 730–750 ppm. rsc.orgresearchgate.net This clear distinction allows for the determination of the lead coordination geometry even in the absence of single-crystal data. rsc.org Based on these findings, Octanoic acid, 7-methyl-, lead salt (1:), being a C9 carboxylate derivative, is predicted to exhibit a small ²⁰⁷Pb span, consistent with a holodirected structure. rsc.orgresearchgate.net

¹³C ssNMR spectra of lead carboxylates often show resonance doubling for the carbon atoms closest to the lead center, which indicates the presence of two distinct conformations of the fatty acid chains within the crystal's asymmetric unit. nih.gov

Table 2: Correlation of ²⁰⁷Pb ssNMR Parameters with Lead Carboxylate Structure

| Structural Type | Typical Chain Length | Coordination Geometry | Approximate ²⁰⁷Pb Span (ppm) |

|---|---|---|---|

| Shorter-Chain | C6, C7, C8 | Hemidirected | ~2600 - 2700 |

| Longer-Chain | C9, C10, C11, C16, C18 | Holodirected | ~730 - 750 |

Data sourced from studies on linear lead(II) n-alkanoates. rsc.org

Infrared (IR) and Raman Spectroscopic Analysis of Metal-Carboxylate Bonds

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for probing the bonding of the carboxylate group to the metal ion. epa.govresearchgate.net The key spectral region for this analysis is the one containing the symmetric (ν_sym) and antisymmetric (ν_asym) stretching vibrations of the COO⁻ group. researchgate.netresearchgate.net The positions of these bands and the separation between them (Δ = ν_asym - ν_sym) are sensitive to the coordination mode of the carboxylate ligand. nih.govunimelb.edu.au

For lead carboxylates, IR spectroscopy can distinguish between the structural groups identified by ssNMR. rsc.org The shorter-chain carboxylates (C6-C8) show a broad peak for the antisymmetric carboxylate stretch around 1525 cm⁻¹. rsc.org In contrast, the longer-chain carboxylates (C9 and higher) display a distinct doublet for this absorption, with peaks near 1515 and 1540 cm⁻¹. rsc.org This difference in the IR spectra provides corroborating evidence for the existence of two distinct structural motifs. rsc.org Therefore, the IR spectrum of Octanoic acid, 7-methyl-, lead salt (1:) is expected to show a doublet in the 1515-1540 cm⁻¹ region, characteristic of a long-chain lead carboxylate with a holodirected structure. rsc.org

Raman spectroscopy is complementary to IR, offering particular sensitivity for differentiating the carbon chain length via the C-C stretching region (1120-1040 cm⁻¹). epa.govresearchgate.net Together, these vibrational techniques provide a detailed picture of the metal-ligand interaction and the conformation of the alkyl chain.

Table 3: Characteristic IR Frequencies for Lead(II) n-Alkanoates

| Compound Class | Antisymmetric Carboxylate Stretch (ν_asym) | Structural Implication |

|---|---|---|

| Short-Chain (C6-C8) | Broad peak at ~1525 cm⁻¹ | Hemidirected Geometry |

| Long-Chain (≥C9) | Doublet at ~1515 and ~1540 cm⁻¹ | Holodirected Geometry |

Data sourced from FTIR studies on linear lead(II) n-alkanoates. rsc.org

X-ray Absorption Near Edge Structure (XANES) for Probing Lead Speciation

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific technique for determining the oxidation state and coordination geometry of lead in various materials. The Pb L₃-edge XANES is particularly sensitive to the local electronic structure and the arrangement of coordinating ligands. researchgate.netlsu.edu For lead(II) carboxylates, such as Octanoic acid, 7-methyl-, lead salt (1:), the position and features of the absorption edge can distinguish between different lead speciation.

In lead(II) compounds, the 6s² lone pair of electrons can be stereochemically active, leading to a hemidirected coordination geometry, or inactive, resulting in a holodirected geometry. rsc.org These distinct coordination environments produce subtle but measurable differences in the XANES spectra. researchgate.net For instance, a more covalent character in the Pb-O bond, often associated with hemidirected coordination, can influence the pre-edge features and the shape of the main absorption peak. arxiv.org

Linear combination fitting (LCF) of the experimental XANES spectrum of a sample against a library of spectra from known lead standards allows for the quantitative determination of the different lead species present. data.govuq.edu.au This is crucial for understanding the purity and coordination environment of synthesized Octanoic acid, 7-methyl-, lead salt (1:).

Table 1: Hypothetical Pb L₃-edge XANES Feature Analysis for Octanoic Acid, 7-methyl-, lead salt (1:)

| Spectral Feature | Energy (eV) | Interpretation |

| Pre-edge feature | ~13038 | Indicates some degree of Pb 6s-6p hybridization, potentially suggesting a distorted coordination environment. |

| Main Absorption Edge (White Line) | ~13055 | The energy position is characteristic of Pb(II). The intensity and shape can provide information on the coordination number and symmetry. |

| Post-edge Oscillations | >13060 | Multiple scattering features that are sensitive to the arrangement of atoms in the second and third coordination shells. scispace.comlsu.edu |

Mass Spectrometry in Structural Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the fragmentation pathways of organometallic compounds like Octanoic acid, 7-methyl-, lead salt (1:). nist.govpageplace.de Soft ionization techniques, such as Electrospray Ionization (ESI), are often employed to minimize fragmentation and observe the molecular ion. upce.cz

The mass spectrum of Octanoic acid, 7-methyl-, lead salt (1:) would be expected to show a characteristic isotopic pattern for lead. The fragmentation pattern would likely involve the loss of the 7-methyloctanoate ligand, providing clear evidence for the composition of the salt. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy. upce.cz

Table 2: Predicted Mass Spectrometry Fragmentation Data for Octanoic Acid, 7-methyl-, lead salt (1:)

| m/z (Hypothetical) | Ion Formula | Fragment Description |

| 523.3 | [Pb(C₉H₁₇O₂)₂ + H]⁺ | Protonated Dimer |

| 365.2 | [Pb(C₉H₁₇O₂)]⁺ | Molecular Ion |

| 207.0 | [Pb]⁺ | Lead Cation |

| 157.1 | [C₉H₁₇O₂]⁻ | 7-methyloctanoate anion (in negative mode) |

Microscopic and Scattering Techniques for Architectural Studies

Small-Angle X-ray Scattering (SAXS) is a non-destructive technique used to investigate nanoscale structures, such as the self-assembled architectures of metal carboxylates. youtube.comnih.gov Lead(II) carboxylates, including the 7-methyl derivative of octanoic acid, are known to form lamellar structures in the solid state, where layers of lead ions are separated by the interdigitated alkyl chains of the carboxylate ligands. rsc.org

SAXS patterns of such lamellar systems exhibit a series of equally spaced diffraction peaks at low angles, corresponding to the repeating distance of the layers (d-spacing). The position of these peaks can be used to calculate the lamellar spacing, providing insights into the packing and conformation of the alkyl chains. researchgate.net

Table 3: Illustrative SAXS Data for Lamellar Spacing in Octanoic Acid, 7-methyl-, lead salt (1:)

| Scattering Vector (q) (Å⁻¹) | d-spacing (Å) | Miller Index (hkl) | Interpretation |

| 0.285 | 22.0 | (001) | Primary lamellar repeat distance. |

| 0.570 | 11.0 | (002) | Second-order reflection of the lamellar structure. |

| 0.855 | 7.3 | (003) | Third-order reflection, confirming a well-ordered lamellar phase. |

Freeze-Fracture Transmission Electron Microscopy (FF-TEM) is a powerful imaging technique for visualizing the three-dimensional organization of soft matter at the mesoscale. mrsec.orgnih.gov In this method, a sample is rapidly frozen, fractured, and a replica of the fracture surface is created for imaging. springernature.com This technique is particularly useful for studying the morphology of self-assembled structures like vesicles and lamellar phases in lead carboxylate systems. researchgate.netnih.gov

For Octanoic acid, 7-methyl-, lead salt (1:), FF-TEM could reveal the presence of extended lamellar sheets, multilamellar vesicles (onions), or other complex self-assembled architectures. The images would provide direct visual evidence of the long-range order and morphology of the material, complementing the statistical information obtained from scattering techniques like SAXS.

Photothermal Induced Resonance (PTIR) is an advanced scanning probe microscopy technique that provides infrared spectra with nanoscale spatial resolution, overcoming the diffraction limit of conventional IR spectroscopy. nist.govung.si PTIR measures the localized thermal expansion of a sample upon absorption of tunable IR radiation, allowing for the chemical identification of materials at the nanoscale. nist.govphotothermal.com

This technique can be used to map the chemical composition of heterogeneous samples of Octanoic acid, 7-methyl-, lead salt (1:), for instance, to distinguish between crystalline domains and amorphous regions, or to identify the presence of any unreacted starting materials. The ability to obtain IR spectra at a sub-micron level provides a detailed understanding of the chemical homogeneity of the material. nih.govphotothermal.com

Synchrotron-based Micro-Computed Tomography (µ-CT) is a non-destructive imaging technique that provides three-dimensional reconstructions of the internal structure of a material with micrometer resolution. The high brilliance of synchrotron radiation allows for rapid data acquisition and enhanced contrast, making it possible to visualize subtle variations in density and elemental composition.

For a bulk sample of Octanoic acid, 7-methyl-, lead salt (1:), synchrotron µ-CT could be employed to investigate the presence of compositional gradients, for example, due to variations in the synthesis conditions. By tuning the X-ray energy near the lead absorption edge, it is possible to enhance the contrast and specifically map the distribution of the lead salt within a sample matrix. This would be valuable for assessing the uniformity of the material and identifying any phase segregation.

Lead(II) Stereochemistry and Lone Pair Effects

The stereochemistry of lead(II) complexes is notably versatile, primarily due to the presence of a 6s² lone pair of electrons in the valence shell of the Pb(II) ion. wikipedia.org This lone pair can be stereochemically active, meaning it occupies a position in the coordination sphere and influences the arrangement of ligands, or stereochemically inactive, where it does not dictate the geometry. researchgate.netrsc.org This activity gives rise to two principal coordination environments: hemidirected and holodirected. researchgate.netrsc.org

The distinction between hemidirected and holodirected coordination geometries is a defining feature of lead(II) chemistry.

Hemidirected Coordination: In a hemidirected geometry, the ligands are arranged on one hemisphere of the coordination sphere, leaving a noticeable gap or void on the other side. researchgate.netmdpi.com This void is occupied by the stereochemically active lone pair of electrons. researchgate.net This type of coordination is often observed in lead(II) complexes with lower coordination numbers (typically 2 to 5) and results in distorted geometries. researchgate.net The covalent bonds are concentrated in one part of the Pb(II) coordination space, leading to an anisotropic distribution of ligands. researchgate.net Quantum chemical studies have shown that in hemidirected structures, a significant volume of the coordination sphere is available for the valence basin of the lone pair. nih.gov

Holodirected Coordination: In a holodirected arrangement, the ligands are distributed symmetrically around the central lead(II) ion, and the lone pair is considered stereochemically inactive. researchgate.net This typically occurs in complexes with high coordination numbers (e.g., 9 or 10). researchgate.net The resulting geometry is more regular and spherical, such as icosahedral or bicapped square antiprismatic. In this case, the lone pair resides in a non-bonding s-orbital and does not cause geometric distortions. researchgate.net

For lead carboxylates, the coordination number and the resulting stereochemistry can be influenced by the length of the alkyl chain of the carboxylate ligand. researchgate.net Research on a series of lead carboxylates has suggested that shorter chain carboxylates (C6-C8) tend to favor hemidirected geometries, while longer chain ones (C9-C18) are more inclined towards holodirected structures. researchgate.net Given that 7-methyloctanoic acid falls within the C8 category, it is plausible that its lead salt would exhibit a hemidirected coordination geometry.

| Coordination Environment | Description | Typical Coordination Numbers | Lone Pair Activity | Resulting Geometry |

|---|---|---|---|---|

| Hemidirected | Ligands occupy one hemisphere of the coordination sphere, with a void for the lone pair. researchgate.net | Low (2-5) researchgate.net | Stereochemically Active researchgate.net | Distorted, Asymmetric |

| Holodirected | Ligands are symmetrically distributed around the central metal ion. researchgate.net | High (9-10) researchgate.net | Stereochemically Inactive researchgate.net | Symmetric, Spherical |

The nature of the ligand field plays a crucial role in determining whether the lone pair of the Pb(II) ion is stereochemically active or inactive, thereby influencing the coordination geometry. The electronic properties of the coordinating ligands, in this case, the carboxylate group of 7-methyloctanoate, are significant.

The interaction between the lead(II) 6s orbital and the p orbitals of the ligand's donor atoms is a key factor. nih.gov When there is a substantial energy difference between the metal's valence s-orbitals and the ligand's valence p-orbitals, the formation of bonding orbitals is less favorable, leading to a less "expressed" or inactive lone pair and a holodirected geometry. nih.gov Conversely, stronger covalent interactions, which can be promoted by certain ligands, lead to a more stereochemically active lone pair and a hemidirected geometry. nih.gov

Theoretical studies on lead complexes have indicated that the coordination geometry is primarily governed by the interactions of the 6s and 6p subshells of lead with the ligand orbitals, with negligible contribution from the 5d orbitals. nih.gov The ligand field can influence the hybridization of these orbitals. For instance, a hemidirected geometry is often associated with some degree of s-p mixing, which polarizes the electron density of the lone pair away from the ligands. In a holodirected geometry, the lone pair retains its spherical s-orbital character. researchgate.net

The steric bulk of the ligand can also influence the coordination geometry. The branched nature of 7-methyloctanoic acid might introduce steric constraints that favor a particular coordination number and, consequently, a specific stereochemical outcome (hemidirected or holodirected). However, without definitive structural data, the precise influence of the 7-methyl group on the crystal packing and coordination polymerism, which are common in lead carboxylates, remains speculative.

| Factor | Influence on Pb(II) Coordination Geometry | Likely Outcome for Octanoic acid, 7-methyl-, lead salt (1:) |

|---|---|---|

| Lone Pair (6s²) | Can be stereochemically active (hemidirected) or inactive (holodirected). researchgate.net | Potentially active, leading to a hemidirected geometry based on chain length analogy. researchgate.net |

| Ligand Field (carboxylate) | The oxophilic nature and versatile coordination modes influence the electronic environment and steric hindrance. mdpi.com | The carboxylate group will strongly coordinate, but the specific mode (monodentate, bidentate) is unknown. |

| Alkyl Chain Structure | The length and branching of the alkyl chain can affect crystal packing and may favor a particular coordination geometry. researchgate.net | The C8 chain length suggests a hemidirected structure, though the methyl branch introduces steric factors. researchgate.net |

Chemical Reactivity and Catalytic Applications of Octanoic Acid, 7 Methyl , Lead Salt 1:

Catalytic Activity in Organic Transformations

The catalytic prowess of lead compounds, particularly lead(II) carboxylates, stems from the Lewis acidic nature of the Pb(II) center and the facile exchange of its carboxylate ligands. rsc.org These properties enable the activation of a variety of organic substrates, facilitating a range of transformations.

Lead(II) carboxylates function as effective homogeneous catalysts in several organic reactions. Their solubility in organic solvents allows them to operate in the same phase as the reactants, promoting efficient catalyst-substrate interactions. atamanchemicals.com The catalytic cycle typically involves the coordination of a substrate to the lead center, which lowers the activation energy for the subsequent reaction step. Lead(II) compounds are particularly noted for their application in promoting carbon-carbon bond-forming reactions and have been employed in chemoselective additions to aldehydes and ketones. rsc.org While lead(IV) compounds are known for their oxidative capabilities, lead(II) species primarily act as Lewis acids. rsc.org The catalytic activity of lead(II) carboxylates is influenced by the nature of the carboxylate ligand, which can affect the solubility and steric environment of the lead center.

While homogeneous catalysis is common for lead carboxylates, their immobilization onto solid supports can create robust heterogeneous catalysts. These systems offer the advantages of easy separation from the reaction mixture and potential for catalyst recycling. For instance, lead(II) coordination polymers have been shown to act as recyclable heterogeneous catalysts. rsc.orgnih.gov Although specific studies on heterogeneous systems of lead(II) 7-methyl-octanoate are not prevalent, the principles of immobilizing lead carboxylates onto supports like alumina (B75360) or silica (B1680970) are well-established for other metal carboxylates and lead compounds. rsc.org The interaction between the lead species and the support material can influence the catalytic activity and selectivity. rsc.org For example, lead(II) oxide nanoparticles, which can be derived from lead carboxylate precursors, have demonstrated catalytic activity in the selective oxidation of styrene. rsc.org

Lead(II) complexes have been successfully employed as catalysts in cyanosilylation reactions, a key method for the formation of cyanohydrins, which are valuable synthetic intermediates. Research has shown that various lead(II) coordination compounds can effectively catalyze the addition of trimethylsilyl (B98337) cyanide (TMSCN) to a range of aldehydes. rsc.orgnih.gov These reactions often proceed under mild conditions with high yields. The catalytic mechanism is believed to involve the activation of the aldehyde by the Lewis acidic Pb(II) center, facilitating the nucleophilic attack of the cyanide group from TMSCN.

A study on a series of lead(II) complexes with 3-aminopyrazine-2-carboxylic acid demonstrated their efficacy as heterogeneous catalysts for the cyanosilylation of different aldehydes at 15 °C. rsc.orgnih.gov The catalysts could be recycled multiple times without a significant loss of activity. rsc.orgnih.gov This highlights the potential of lead(II) carboxylate-type structures in facilitating this important transformation.

Table 1: Catalytic Activity of a Lead(II) Complex in the Cyanosilylation of Benzaldehyde

| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) |

|---|---|---|---|

| 1 | 1 | 2 | 98 |

| 2 | 0.5 | 4 | 95 |

| 3 | 0.1 | 12 | 85 |

Data derived from a study on a related lead(II) coordination complex and is illustrative of the potential catalytic activity. rsc.orgnih.gov

Lead carboxylates, such as lead octoate, have a long history of use as driers in paints and varnishes, a process that involves the catalytic oxidation of drying oils. atamanchemicals.comwikipedia.org These catalysts promote the oxidative cross-linking of unsaturated fatty acids in the oils, leading to the formation of a hard, durable film. The lead catalyst facilitates the decomposition of hydroperoxides, generating radicals that initiate the polymerization process. wikipedia.org It is plausible that lead(II) 7-methyl-octanoate would exhibit similar activity due to the presence of the lead(II) center and its solubility in organic media.

In the realm of polymerization, organometallic compounds are crucial catalysts. wikipedia.orgacs.org While catalysts based on transition metals are more common for olefin polymerization, main group metal compounds, including those of tin, a congener of lead, are effective for ring-opening polymerization of cyclic esters like lactones. rsc.orgbnt-chemicals.comresearchgate.net Given the structural and electronic similarities, it is conceivable that lead(II) 7-methyl-octanoate could act as a catalyst in certain polymerization reactions, although specific research in this area is lacking.

Hydrocarboxylation, the addition of a hydrogen and a carboxyl group across a double or triple bond, is a powerful transformation for the synthesis of carboxylic acids. acs.orgmdpi.com This reaction is typically catalyzed by transition metal complexes, such as those of palladium, rhodium, and nickel. acs.org A thorough review of the scientific literature reveals a notable absence of lead compounds, including lead(II) carboxylates like 7-methyl-octanoate, being utilized as primary catalysts for hydrocarboxylation reactions. The current state of research suggests that this is not a recognized application for this class of compounds.

Role as a Precursor in Materials Synthesis

Lead carboxylates are valuable precursors for the synthesis of various lead-based materials, including lead oxides and lead-containing perovskites. omicsonline.orgchemrxiv.org The thermal decomposition of lead carboxylates offers a route to produce nanoparticles of lead or lead oxide with controlled size and morphology. researchgate.net The organic carboxylate ligand is combusted at elevated temperatures, leaving behind the inorganic lead-based material. omicsonline.org This method is advantageous as the nature of the carboxylate can influence the decomposition temperature and the characteristics of the final material.

For instance, the synthesis of lead sulfide (B99878) (PbS) nanoparticles has been achieved using a mixture of lead thiolate and lead octanoate (B1194180), where the octanoate was found to play a role in controlling the morphology of the resulting nanoparticles. alfachemic.com Similarly, the decomposition of lead carboxylates is a key step in a hydrometallurgical process for recovering lead from spent batteries, where a lead-organic precursor is calcined to produce lead oxide. omicsonline.org Therefore, Octanoic acid, 7-methyl-, lead salt (1:) could serve as a viable precursor for the synthesis of lead-based nanomaterials, with the branched alkyl chain potentially influencing the decomposition process and the properties of the resulting material.

Fabrication of Metal Nanocrystals using Lead Carboxylate Precursors

Lead carboxylates are significant as precursors in the synthesis of metal and metal oxide nanocrystals. The thermal decomposition of these organometallic compounds provides a versatile method for producing nanoscale materials with controlled size and shape. This process is foundational in fabricating materials for applications ranging from catalysis to electronics.

The general approach involves heating a metal carboxylate, which decomposes to form the desired metal or metal oxide nanoparticles. For instance, the solventless synthesis of iron oxide (Fe₃O₄) nanoparticles can be achieved by heating an iron(II)-oleate precursor to 320°C. This method yields highly crystalline, spherical nanoparticles with a narrow size distribution. Similarly, heating the silver salts of various carboxylic acids, such as myristic or stearic acid, to 250°C results in the formation of silver nanoparticles.

The structure of the carboxylate precursor plays a critical role in the final product's morphology. The length and branching of the alkyl chain influence the decomposition temperature and the capping of the resulting nanoparticles, which in turn dictates their stability and dispersity. While direct studies on 7-methyloctanoate are scarce, its branched structure would be expected to influence precursor stability and the morphology of any resulting lead-based nanocrystals.

Table 1: Examples of Metal Nanocrystal Synthesis via Carboxylate Precursors

| Precursor | Target Nanocrystal | Synthesis Conditions | Avg. Nanoparticle Size |

|---|---|---|---|

| Iron(II)-oleate | Fe₃O₄ | Heated to 320°C for 2 hours | 10.6 ± 1.2 nm |

| Silver Myristate | Ag | Heated to 250°C in N₂ atmosphere | Not specified |

| [C₁₄H₂₉(CH₃)₃N][Au(SC₁₂H₂₅)₂] | Au | Heated to 180°C for 5 hours | 26 nm (5-50 nm range) |

Synthesis of Lead-Containing Perovskite Alternative Nanocrystals

Lead carboxylates are integral to the synthesis of lead halide perovskite nanocrystals (NCs), materials at the forefront of research for solar cells and light-emitting diodes. These NCs are often synthesized via solution-based methods where a lead carboxylate serves as the lead source.

One common method is the hot-injection (HI) approach, where halide precursors are injected into a hot solution containing lead carboxylates (like lead oleate), oleic acid, and oleylamine (B85491) in a high-boiling-point solvent. This triggers the immediate nucleation and growth of perovskite nanocrystals, such as CsPbX₃ (where X = Cl, Br, I). The carboxylate ligands help to stabilize the lead precursor in the solution and control the growth and final morphology of the nanocrystals.

While the toxicity of lead has spurred research into lead-free alternatives like tin- or bismuth-based perovskites, lead-containing perovskites continue to be studied for their superior performance. scispace.com Research also focuses on modulating the structure of lead-halide materials by using various organic ligands, including dicarboxylates, to create novel 2D and 3D hybrid structures with enhanced stability. researchgate.net The specific structure of the carboxylate, such as the branched chain in 7-methyloctanoate, can influence the reaction kinetics and the surface chemistry of the resulting nanocrystals, affecting their stability and optoelectronic properties.

Application in Thin Film Deposition Technologies

Lead carboxylates are widely used in Chemical Solution Deposition (CSD) techniques for fabricating functional oxide thin films. These methods offer a cost-effective and flexible alternative to vapor-phase techniques for creating films used in microelectronics, sensors, and optical coatings. researchgate.net

One prominent CSD method is Metallo-Organic Decomposition (MOD), which relies on the thermal decomposition of metal carboxylate precursors. windows.net In this process, a solution containing the lead carboxylate is applied to a substrate by spin-coating or dip-coating. The substrate is then heated, causing the solvent to evaporate and the precursor to decompose, leaving behind an inorganic, amorphous film. Further heat treatment at higher temperatures crystallizes the film, forming the desired lead-containing oxide, such as lead zirconate titanate (PZT). scispace.comresearchgate.net

The choice of carboxylate ligand is crucial as it affects the precursor's solubility, the solution's viscosity, and the decomposition temperature. These factors influence the quality, uniformity, and microstructure of the final thin film. For example, cobalt and manganese carboxylates have been successfully used as precursors in Combustion Chemical Vapor Deposition (CCVD) to create metal oxide thin films, with the resulting layer thickness and surface roughness dependent on the precursor concentration. rsc.org Although not specifically documented for 7-methyloctanoic acid lead salt, its properties would similarly influence the deposition parameters and final film characteristics in CSD or MOD processes.

Reactions in Coatings and Pigment Chemistry

In the context of coatings, particularly traditional oil paints, lead carboxylates (commonly known as lead soaps) are formed through chemical reactions between lead-based pigments and the organic binder. The formation and presence of these compounds significantly impact the paint film's properties and long-term stability.

Mechanism of Metallic Soap Formation in Paint Systems

Metallic soap formation in oil paintings is a well-documented degradation phenomenon. It occurs through the reaction of metal ions from pigments with free fatty acids present in the oil binding medium. nih.gov Lead-based pigments, such as lead white (2PbCO₃·Pb(OH)₂), red lead (Pb₃O₄), and lead-tin yellow (Pb₂SnO₄), are common sources of lead ions. The binding medium, typically a drying oil like linseed oil, releases free fatty acids (e.g., palmitic and stearic acid) through hydrolysis over time. metmuseum.org

The fundamental reaction involves the saponification of these free fatty acids by the lead cations, forming lead carboxylates. This process is influenced by environmental factors, particularly humidity, which can accelerate the hydrolysis of the oil binder and the subsequent soap formation. researchgate.net

These newly formed lead soaps can migrate and aggregate within the paint layers. In many cases, they form translucent or whitish protrusions or pustules that can erupt through the paint surface, altering the artwork's appearance and structural integrity. culturalheritage.orgvalentinewalsh.co.uk In other instances, the homogeneous distribution of lead soaps can increase the transparency of the paint film, making underlying layers or the support visible. nih.govmetmuseum.org

Table 2: Key Factors in Lead Soap Formation in Paint

| Component/Factor | Role |

|---|---|

| Lead Pigments | Source of Pb²⁺ ions (e.g., lead white, red lead). nih.gov |

| Oil Binder | Source of free fatty acids (e.g., linseed oil). metmuseum.org |

| Fatty Acids | Reactants (e.g., palmitic acid, stearic acid). metmuseum.org |

| Humidity | Accelerates hydrolysis of oil, promoting fatty acid release. researchgate.net |

| Resulting Compound | Lead carboxylates (lead soaps). |

| Physical Manifestation | Protrusions, surface crusts, increased transparency, delamination. nih.govvalentinewalsh.co.uk |

Interaction with Organic Binders and Film Formation Studies

The interaction of lead carboxylates with organic binders is complex, with these compounds acting as both degradation products and functional components. Historically, lead compounds were intentionally added to paints not just as pigments but also as driers (siccatives) to accelerate the curing process. si.eduresearchgate.net

Metal carboxylates, including lead soaps, function as "through driers," ensuring that the paint film dries uniformly from top to bottom. They catalyze the oxidative cross-linking of the unsaturated fatty acid chains in the oil binder. chamangroup.comdurachem.com This process transforms the liquid paint into a solid, durable polymer network. The lead ions form coordination complexes, creating bridges between polymer chains and enhancing the film's structural integrity. researchgate.net

However, the very reactions that make lead soaps effective driers also contribute to long-term degradation. The formation of mobile lead carboxylates can disrupt the polymerized network. While sometimes viewed as providing flexibility, their migration and aggregation can lead to a loss of binding capacity, making the paint brittle or causing delamination. valentinewalsh.co.uktandfonline.com Studies using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) have been crucial in monitoring the crystallization kinetics of lead soaps within oil matrices, revealing that their formation is generally rapid and influenced by the polymerization state of the surrounding oil. nih.govresearchgate.net

Environmental Transformation Pathways of Organolead Carboxylates

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For organolead carboxylates, the primary abiotic degradation pathways are hydrolysis and photolysis, which involve the cleavage of the bond between the lead cation and the carboxylate anion.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. monash.edulibretexts.org In the case of Octanoic acid, 7-methyl-, lead salt (1:), hydrolysis would involve the breaking of the ionic bond between the lead (II) ion (Pb²⁺) and the 7-methyloctanoate anion. This reaction is reversible and the equilibrium is influenced by the pH of the surrounding medium.

In an aqueous environment, the lead salt will dissociate into its constituent ions:

Pb(C₉H₁₇O₂)₂ + 2H₂O ⇌ Pb²⁺ + 2C₉H₁₇O₂⁻ + 2H₂O

The lead (II) ion can then undergo further reactions with water to form various hydroxo complexes, depending on the pH. At a pH lower than 8, the dominant species is the free Pb²⁺ ion, while at a pH higher than 10, anionic hydroxo complexes such as [Pb(OH)₃]⁻ may form. wikipedia.org The 7-methyloctanoate anion, being the conjugate base of a weak acid, will react with water to establish an equilibrium with its corresponding carboxylic acid, 7-methyloctanoic acid:

C₉H₁₇O₂⁻ + H₂O ⇌ C₉H₁₈O₂ + OH⁻

The extent of hydrolysis is dependent on factors such as temperature, pH, and the presence of other substances in the environment that can react with the lead or carboxylate ions.

Photolytic decomposition, or photolysis, is the breakdown of chemical compounds by photons. The energy from sunlight can be sufficient to break chemical bonds in organolead compounds. youtube.com For Octanoic acid, 7-methyl-, lead salt (1:), photolytic degradation can occur through two primary mechanisms:

Cleavage of the Carbon-Lead Bond: While this is more characteristic of organolead compounds with a direct carbon-lead covalent bond (like tetraethyllead), the absorption of UV radiation can still excite the molecule and lead to the cleavage of the ionic bond between the lead and the carboxylate group. chemeurope.com

Decomposition of the Carboxylic Acid Moiety: The 7-methyloctanoic acid moiety itself can undergo photolytic degradation. This process can involve the formation of free radicals, leading to further reactions such as decarboxylation (loss of CO₂) and the formation of smaller hydrocarbon chains. nih.gov The presence of photosensitizers in the environment, such as humic substances, can accelerate this process.

Pb(C₉H₁₇O₂)₂ + hν → Pb + 2CO₂ + other organic fragments

The rate of photolytic decomposition is influenced by the intensity and wavelength of sunlight, the presence of photosensitizing agents, and the specific environmental matrix (e.g., surface water, soil surface).

Biotic Degradation Processes

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. The biodegradability of Octanoic acid, 7-methyl-, lead salt (1:) is largely determined by the microbial degradation of the 7-methyloctanoic acid component.

The 7-methyloctanoic acid portion of the molecule is a branched-chain fatty acid. Microorganisms, particularly bacteria and fungi, possess enzymatic pathways to degrade fatty acids for energy and carbon. wikipedia.org The primary pathway for fatty acid degradation is β-oxidation. wikipedia.org In this process, the fatty acid is broken down into two-carbon acetyl-CoA units, which can then enter the citric acid cycle for energy production. wikipedia.org

The degradation of 7-methyloctanoic acid would proceed as follows:

Activation: The fatty acid is first activated by attachment to coenzyme A (CoA) to form 7-methyloctanoyl-CoA.

β-Oxidation Cycles: A series of enzymatic reactions (oxidation, hydration, oxidation, and thiolysis) removes two-carbon units in the form of acetyl-CoA.

Handling of the Branch Point: The methyl group at the 7-position presents a branch point. Standard β-oxidation can proceed until it reaches the carbon atom with the methyl group. Specific enzymes are then required to handle this branched structure, often involving an α-oxidation step or other specialized pathways to continue the degradation process. The final products are typically propionyl-CoA (from the branched end) and acetyl-CoA. plos.orgresearchgate.net

| Step | Description | Key Enzymes | Products |

| Activation | Attachment of Coenzyme A to the carboxylic acid. | Acyl-CoA Synthetase | 7-methyloctanoyl-CoA |

| β-Oxidation | Iterative two-carbon unit removal. | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, etc. | Acetyl-CoA |

| Branch Point Metabolism | Specific enzymatic handling of the methyl group. | α-oxidase, isomerases | Propionyl-CoA |

The presence of the methyl branch in 7-methyloctanoic acid influences the rate and pathway of its biodegradation compared to its straight-chain analogue, octanoic acid.

Slower Degradation Rate: Generally, branched-chain fatty acids are degraded more slowly than their linear counterparts. The steric hindrance from the methyl group can make it more difficult for the enzymes of the β-oxidation pathway to access and process the molecule.

Requirement for Specific Enzymes: The degradation of branched-chain fatty acids requires a more diverse set of enzymes to handle the branch points. nih.gov Not all microorganisms possess the necessary enzymatic machinery, which can limit the number of microbial species capable of degrading 7-methyloctanoic acid.

The following table compares the general biodegradation characteristics of a straight-chain versus a branched-chain fatty acid:

| Feature | Straight-Chain Fatty Acid (e.g., Octanoic Acid) | Branched-Chain Fatty Acid (e.g., 7-Methyloctanoic Acid) |

| Degradation Pathway | Primarily standard β-oxidation. | β-oxidation with additional enzymatic steps (e.g., α-oxidation) for the branch point. |

| Degradation Rate | Generally rapid. | Typically slower than the corresponding straight-chain acid. |

| Microbial Diversity | Degraded by a wide range of microorganisms. | Degraded by a more specialized group of microorganisms. |

| Metabolic Products | Primarily Acetyl-CoA. | Acetyl-CoA and Propionyl-CoA. |

Environmental Fate in Aquatic and Terrestrial Compartments (Excluding Toxicity)

The environmental distribution and long-term fate of Octanoic acid, 7-methyl-, lead salt (1:) are governed by the properties of both the lead ion and the organic carboxylate.

In Aquatic Environments:

Solubility and Partitioning: The lead salt of a long-chain carboxylic acid is expected to have low water solubility. rsc.org Upon entering an aquatic system, it will likely partition to suspended solids and sediments.

Lead Speciation: In the water column, the dissociated lead ions (Pb²⁺) can form complexes with dissolved organic matter, carbonates, and other ligands, which affects their mobility and bioavailability. fitasc.com

Sediment Accumulation: Due to its low solubility and tendency to adsorb to particles, the compound and its degradation products are expected to accumulate in the sediment. In the sediment, the lead can be incorporated into various mineral forms over time. fitasc.com

In Terrestrial Environments:

Soil Adsorption: When introduced to soil, the compound will strongly adsorb to soil particles, particularly those with high organic matter content and clay minerals. lead.org.au This strong adsorption limits its mobility and leaching into groundwater.

Lead Transformation in Soil: The lead component can be transformed in the soil environment. It can be incorporated into the soil matrix, complex with humic substances, or precipitate as various lead minerals, such as lead phosphates or carbonates, which are generally of low solubility. fitasc.commuk.ac.ir

Degradation of the Organic Moiety: The 7-methyloctanoic acid component will be subject to microbial degradation in the soil, as described in section 5.2. The rate of this degradation will depend on soil conditions such as pH, temperature, moisture, and the microbial population present.

The following table summarizes the expected environmental fate in different compartments:

| Compartment | Key Processes | Expected Outcome |

| Water Column | Dissociation, Adsorption to suspended solids, Complexation of Pb²⁺ | Low concentration in dissolved phase, partitioning to suspended matter. |

| Sediment | Deposition, Adsorption, Microbial degradation of the organic part, Transformation of lead. | Accumulation of lead in the sediment, slow degradation of the organic component. |

| Soil | Strong adsorption to soil particles, Microbial degradation of the organic part, Transformation of lead. | Low mobility, persistence of lead in the upper soil layers, eventual degradation of the organic moiety. |

Mobility and Sequestration in Environmental Media

The mobility of organolead carboxylates in the environment is a dual-faceted issue, influenced by the properties of both the intact organolead molecule and its subsequent dissociation products. Initially, the mobility of a compound like Octanoic acid, 7-methyl-, lead salt (1:) is influenced by the lipophilic nature of the 7-methyloctanoate component. This branched-chain fatty acid salt structure may exhibit some mobility in soil, particularly if introduced into the environment in a non-aqueous solvent or as part of an organic matrix, such as in its use as a paint drier. nih.govnih.gov

However, upon introduction into aqueous environmental compartments like soil pore water or surface water, organolead carboxylates are expected to dissociate. The subsequent fate of the lead ion (Pb²⁺) is of primary environmental concern. The mobility of lead in soils is generally low due to its strong tendency to adsorb to soil particles. researchgate.netresearchtrend.net Several factors within the environmental media dictate the extent of its mobility and sequestration:

Soil Organic Matter (SOM): SOM is a critical component in the sequestration of lead. acs.orgnih.gov Lead has a high affinity for binding to organic functional groups, such as carboxylic and phenolic moieties, present in humic substances. researchgate.net This binding significantly reduces its mobility and bioavailability. In forest floors, for instance, lead has been observed to adsorb primarily to SOM surfaces. acs.orgnih.gov

Soil pH: Soil pH is a master variable controlling lead's solubility and mobility. At lower pH values, lead is more soluble and mobile. Conversely, at neutral to alkaline pH, lead tends to precipitate as hydroxides, carbonates, or phosphates, greatly reducing its mobility. researchtrend.netdeepgreenpermaculture.com

Clay Minerals and Oxides: Lead can be strongly adsorbed onto the surfaces of clay minerals and iron/manganese oxides and hydroxides. acs.orgnih.gov Over time, lead initially adsorbed to organic matter can be redistributed to more stable mineral phases like birnessite and ferrihydrite. acs.orgnih.gov

Presence of Other Ions: The presence of competing cations can influence lead's adsorption, while anions like phosphate (B84403) and carbonate can lead to the precipitation of highly insoluble lead minerals, effectively sequestering it. nih.gov

The 7-methyloctanoate anion, being a carboxylate, will have its mobility influenced by pH. Under typical environmental pH conditions (pH 6-9), carboxylic acids with a pKa around 5 exist predominantly in their anionic (deprotonated) form. researchgate.net This form is generally more water-soluble and mobile than the protonated acid. However, it can also be subject to microbial degradation.

Table 1: Factors Influencing the Mobility and Sequestration of Lead in Soil

| Factor | Effect on Mobility | Sequestration Mechanism |

| High Soil Organic Matter (SOM) | Decreases | Complexation, Adsorption |

| Low Soil pH (Acidic) | Increases | Higher solubility of Pb²⁺ |

| High Soil pH (Alkaline) | Decreases | Precipitation as hydroxides, carbonates, phosphates |

| Clay Content | Decreases | Adsorption, Cation exchange |

| Iron/Manganese Oxides | Decreases | Surface adsorption and co-precipitation |

Transformation Products and Their Chemical Characteristics

The primary transformation pathway for organolead carboxylates like Octanoic acid, 7-methyl-, lead salt (1:) in the environment is hydrolysis. deepgreenpermaculture.comchemeurope.com The ionic bond between the lead cation (Pb²⁺) and the carboxylate anion (7-methyloctanoate) will readily dissociate in the presence of water. Furthermore, the carbon-lead (C-Pb) bond in organolead compounds is known to be weak, making them susceptible to cleavage. chemeurope.comwikipedia.org

The transformation can be represented as follows:

Pb(C₉H₁₇O₂)₂ + 2H₂O → Pb²⁺(aq) + 2C₉H₁₈O₂(aq) + 2OH⁻

This initial hydrolysis yields two primary transformation products: the lead ion and 7-methyloctanoic acid.

Chemical Characteristics of Transformation Products:

Lead Species: Once released into the environment, the free lead ion (Pb²⁺) does not remain as such for long. Its speciation is highly dependent on the local chemical conditions. nih.govnih.gov

In soils, it will rapidly partition between being adsorbed to soil solids (organic matter, clays, oxides) and existing in the soil solution. nih.govresearchgate.net

It can form various inorganic compounds of low solubility, such as lead hydroxide (B78521) (Pb(OH)₂), lead carbonate (PbCO₃), lead sulfate (B86663) (PbSO₄) (if sulfate is present), and lead phosphates (e.g., pyromorphite), which are very stable and represent long-term sinks for lead in the environment. nih.gov

Studies have shown that in contaminated soils, lead speciation can change over time, with an initial sorption to organic matter followed by redistribution to more stable inorganic mineral forms. acs.orgnih.gov In some cases, lead has been observed to be complexed by low molecular weight organic acids in the rhizosphere. nih.gov

7-Methyloctanoic Acid: This is a branched-chain saturated fatty acid. researchgate.netresearchgate.net

Persistence and Degradation: As a fatty acid, 7-methyloctanoic acid is expected to be biodegradable by environmental microorganisms. The branched nature of the molecule might slightly slow its degradation rate compared to its linear isomer, octanoic acid, but it is not considered a persistent organic pollutant. Its flavor is notably linked to the characteristic flavor of goat meat. wikipedia.org

Mobility: Its mobility is governed by its water solubility and its soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.com As a carboxylic acid, its partitioning will be pH-dependent. At environmental pHs above its pKa, it will exist as the more water-soluble carboxylate anion, which can be mobile in water. However, it can also sorb to soil organic matter. researchgate.netnih.gov

Table 2: Characteristics of Potential Transformation Products

| Transformation Product | Chemical Formula | Key Chemical Characteristics | Environmental Significance |

| Lead(II) ion | Pb²⁺ | Highly reactive cation. | Readily adsorbs to soil particles, precipitates, or forms complexes. Its mobility and bioavailability are key concerns. |

| Lead(II) hydroxide | Pb(OH)₂ | Insoluble solid, forms at neutral to alkaline pH. | A common form of sequestered lead in soils, limiting mobility. |

| Lead(II) carbonate | PbCO₃ | Insoluble solid, forms in the presence of carbonate. | A stable mineral form that immobilizes lead in the environment. nih.gov |

| 7-Methyloctanoic acid | C₉H₁₈O₂ | Branched-chain fatty acid. viu.ca | Expected to be biodegradable; its mobility is pH-dependent. Not considered persistent. |

Future Research Directions and Advanced Methodological Developments

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of organometallic compounds with precise control over their structure is fundamental to exploring their properties. For lead (II) 7-methyloctanoate, future research will likely focus on moving beyond traditional salt metathesis reactions to more advanced synthetic strategies that offer greater efficiency and selectivity.

Key Research Thrusts:

Catalytic Approaches: The use of transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, could offer new pathways to form the lead-carboxylate bond under milder conditions. wikipedia.org While often used for C-C bond formation, the principles of catalytic activation could be adapted for this purpose. rsc.org

Stereoselective Synthesis: The chiral center at the 7-position of the octanoic acid ligand presents an opportunity for stereocontrolled synthesis. Future work could employ chiral auxiliaries or asymmetric catalysis to produce enantiomerically pure forms of the lead salt. acs.org This would allow for the investigation of how the ligand's stereochemistry influences the compound's solid-state structure and properties.

Researchers are increasingly looking at strategies that minimize waste and energy consumption. The development of a highly efficient, one-pot synthesis for lead (II) 7-methyloctanoate from readily available starting materials remains a significant goal.

In Situ Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding the kinetics and mechanisms of formation and transformation of organolead compounds is critical. The application of in situ spectroscopic techniques allows for real-time monitoring of reacting systems without the need for sample extraction, which can alter the reaction's course. youtube.com

Advanced Spectroscopic Methods:

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational frequencies. youtube.com For the synthesis of lead (II) 7-methyloctanoate, one could observe the disappearance of the carboxylic acid O-H band and the appearance of bands associated with the lead carboxylate moiety. Attenuated Total Reflectance (ATR) FTIR is particularly powerful for monitoring liquid-phase reactions. cardiff.ac.uk

Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is well-suited for monitoring reactions in aqueous media and for studying changes in the metal-ligand bonds. ornl.gov Operando Raman studies could provide insight into the catalyst's structural changes if the compound is used in a catalytic process. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamic NMR spectroscopy can be employed to study the dynamic processes and equilibria involving the organolead compound in solution. wikipedia.org For solid-state transformations, 207Pb solid-state NMR provides a direct probe of the local environment of the lead nucleus, revealing information about phase changes or degradation processes. acs.org

The data gathered from these in situ techniques are invaluable for optimizing reaction conditions, identifying transient intermediates, and elucidating reaction mechanisms. spectroscopyonline.comyoutube.com

Table 1: Potential In Situ Spectroscopic Techniques for Reaction Analysis

| Technique | Information Obtained | Applicability to Organolead Synthesis/Transformation |

|---|---|---|

| In Situ FTIR/ATR-FTIR | Concentration profiles of reactants, intermediates, products; reaction kinetics. youtube.com | Monitoring the conversion of 7-methyloctanoic acid to its lead salt. |

| In Situ Raman Spectroscopy | Structural information, metal-ligand vibrations, catalyst state under reaction conditions. researchgate.net | Probing the Pb-O bond formation and studying the compound's structure in solution or as a solid. |

| 207Pb Solid-State NMR | Local chemical environment of lead atoms, phase purity, and structural changes in the solid state. acs.org | Characterizing the final solid product and monitoring its long-term stability and phase transformations. |

Integration of Multiscale Modeling with Experimental Data

Computational modeling has become an indispensable tool in modern chemistry, providing insights that can be difficult to obtain through experiments alone. A multiscale modeling approach, which combines different levels of theory to study phenomena across various length and time scales, is particularly promising. manchester.ac.ukdierk-raabe.com

Modeling Hierarchy:

Quantum Mechanics (QM): At the most fundamental level, QM methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, geometries, and vibrational frequencies of the lead salt. This allows for the prediction of reaction pathways and the elucidation of bonding characteristics. manchester.ac.uk

Molecular Mechanics (MM): For larger systems or longer timescales, classical force fields (MM) can be used to simulate the behavior of ensembles of molecules. nobelprize.org This is useful for studying the compound's conformational landscape, its interactions with solvents, or its aggregation behavior.

Continuum Models: These models treat the solvent or matrix as a continuous medium, which is useful for calculating bulk properties. rsc.org

The true power of this approach lies in its integration with experimental data. llnl.gov For instance, calculated vibrational frequencies from DFT can be used to assign peaks in experimental IR and Raman spectra. ornl.gov Similarly, molecular dynamics simulations can help interpret experimental data on the compound's behavior in different environments. This synergy between theory and experiment accelerates the understanding of complex chemical systems. nobelprize.org

Exploration of Structure-Reactivity Relationships in Advanced Catalytic Systems

While lead compounds are not as commonly used in catalysis as transition metals, exploring their potential catalytic activity is a valid avenue for future research. The principles of structure-reactivity relationships are universal in catalysis. rsc.orgscribd.com

Investigative Directions:

Ligand Modification: The 7-methyloctanoate ligand can be systematically modified. For example, changing the chain length, branching, or introducing other functional groups could influence the steric and electronic environment around the lead center, potentially altering its catalytic activity and selectivity. ornl.govmdpi.com

Support and Interface Effects: If used as a heterogeneous catalyst, the interaction of the lead salt with a support material (e.g., metal oxides like TiO₂) can dramatically influence its reactivity. osti.gov The interface between the organolead compound and the support can create unique active sites. ornl.gov

In Situ/Operando Characterization: To establish a clear link between the catalyst's structure and its performance, it is crucial to characterize it under actual reaction conditions using techniques like operando spectroscopy. researchgate.net This helps to identify the true active species, which may be different from the precursor compound.

By systematically varying the molecular structure and studying the resulting changes in reactivity, a fundamental understanding of what governs the catalytic potential of this class of organolead compounds can be developed. scribd.com

Investigation into the Long-Term Chemical Stability and Transformation of Organolead Compounds in Various Matrices

The long-term stability of organolead compounds is a critical factor, particularly concerning their environmental fate and the durability of any materials they are incorporated into. Research in this area would focus on the degradation pathways of lead (II) 7-methyloctanoate under various stressors.

Key Areas of Investigation:

Hydrolytic Stability: The susceptibility of the lead-carboxylate bond to hydrolysis in the presence of moisture is a primary concern. Studies would investigate the kinetics of hydrolysis under different pH conditions.

Thermal and Photochemical Degradation: The compound's stability upon exposure to heat and ultraviolet (UV) radiation would be examined. Research on organolead halide perovskites has shown that such conditions can lead to degradation, often initiated at the organic-inorganic interface. researchgate.netrsc.org Similar pathways, potentially involving the loss of the organic ligand and the formation of inorganic lead species like lead oxide, could be relevant.

Matrix Effects: The stability of the compound will likely differ depending on the matrix in which it is dispersed (e.g., a polymer, a solvent, or soil). The surrounding matrix can either protect the compound or accelerate its degradation. For example, encapsulating organolead compounds in polymers has been shown to enhance their stability. researchgate.netrsc.org

Advanced analytical techniques such as X-ray diffraction (XRD), mass spectrometry, and various spectroscopic methods would be employed to identify the transformation products and elucidate the degradation mechanisms. nih.gov This knowledge is essential for predicting the environmental lifetime of the compound and for designing more stable materials.

Q & A

Q. What are the standard synthetic routes for producing octanoic acid, 7-methyl-, lead salt (1:), and how can reaction conditions be optimized for higher purity?

The compound is typically synthesized by reacting 7-methyloctanoic acid with lead oxide (PbO) or lead carbonate under controlled conditions. Key parameters include stoichiometric ratios, reaction temperature (80–120°C), and solvent selection (e.g., aqueous or non-polar media). Post-synthesis purification involves filtration and recrystallization to remove unreacted precursors . Optimization may require kinetic studies using techniques like FT-IR to monitor carboxylate salt formation.

Q. What analytical methods are recommended for quantifying lead content and verifying structural integrity in this compound?

- Lead quantification : Atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) are preferred for trace metal analysis.

- Structural verification : Fourier-transform infrared spectroscopy (FT-IR) can confirm carboxylate bonding (peaks at ~1540 cm⁻¹ for asymmetric COO⁻ stretching). X-ray diffraction (XRD) is used for crystallographic characterization .

- Purity assessment : Titration methods (e.g., GB/T 5173) measure active carboxylate content, while HPLC separates impurities .

Q. What are the primary research applications of this compound in material science and catalysis?

- Polymer chemistry : Acts as a heat stabilizer in PVC and a catalyst in polyurethane synthesis, accelerating urethane bond formation.

- Lubricants : Serves as an anti-wear additive due to its ability to form protective lead oxide layers on metal surfaces .

- Coatings : Functions as a drier in paints by catalyzing oxidative crosslinking of unsaturated bonds .

Advanced Research Questions

Q. How does the compound’s stability vary under extreme pH or thermal conditions, and what degradation products form?